molecular formula C20H21NO3 B1373550 (R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate CAS No. 1073144-62-3

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate

Cat. No.: B1373550
CAS No.: 1073144-62-3
M. Wt: 323.4 g/mol
InChI Key: JQCYIEFSGVSKJB-XPNWLKPYSA-N
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Description

(R)-1-(Naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate is a chiral amine salt composed of (R)-1-(naphthalen-1-yl)ethanamine as the cationic component and (R)-2-hydroxy-2-phenylacetic acid (mandelic acid) as the anionic counterion. The naphthalen-1-yl group imparts significant aromatic bulk, influencing its stereochemical properties and intermolecular interactions.

Key structural features:

  • Cation: (R)-configured ethanamine with a naphthalen-1-yl substituent.
  • Anion: (R)-mandelate, providing hydrogen-bonding capabilities and chirality.

Properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid;(1R)-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.C8H8O3/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-9H,13H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYIEFSGVSKJB-XPNWLKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073144-62-3
Record name Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (αR)-α-methyl-1-naphthalenemethanamine (1:1)
Source CAS Common Chemistry
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Record name (R)-1-(1-Naphthyl)ethylamine (R)-Mandelate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate can be achieved through several synthetic routes. One common method involves the regioselective Rhodium (III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Rhodium (III) catalysts is common in industrial settings due to their efficiency and selectivity in promoting the desired transformations.

Chemical Reactions Analysis

Types of Reactions

®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters, while reduction reactions may produce simpler amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its role in developing novel pharmaceuticals, particularly due to its structural similarity to biologically active compounds. Its naphthalene moiety is known to enhance binding affinity to various biological targets. For instance, derivatives of naphthalenes have been explored for their anti-inflammatory and analgesic properties, making (R)-1-(naphthalen-1-yl)ethanamine a candidate for further pharmacological studies .

Case Study: Antidepressant Properties
Research has indicated that compounds with naphthalene structures exhibit potential antidepressant effects. A study demonstrated that derivatives of (R)-1-(naphthalen-1-yl)ethanamine could modulate serotonin levels, suggesting a mechanism similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

Organic Synthesis

Chiral Synthesis
This compound serves as an important chiral building block in asymmetric synthesis. Its ability to act as a chiral auxiliary allows chemists to produce enantiomerically pure products efficiently. The use of (R)-1-(naphthalen-1-yl)ethanamine in Mannich reactions has shown significant improvements in yield and selectivity for desired products .

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Mannich Reaction60 °C, 8 hours75
N-AlkylationRoom Temp, 24 hours85
AcylationReflux, 12 hours90

Material Science

Polymer Chemistry
(R)-1-(naphthalen-1-yl)ethanamine has been explored as a monomer for the synthesis of polyfunctional materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .

Case Study: Conductive Polymers
Recent investigations into conductive polymers have highlighted the role of naphthalene derivatives in enhancing electrical conductivity. By integrating (R)-1-(naphthalen-1-yl)ethanamine into polymer systems, researchers achieved significant improvements in conductivity due to π-stacking interactions between naphthalene units .

Analytical Applications

Chromatographic Techniques
The compound is also utilized as a standard in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its stability and well-defined structure make it an ideal candidate for calibration curves and method validation .

Mechanism of Action

The mechanism of action of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The naphthalene and phenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Table 1: Comparison of Key Structural Derivatives
Compound Name Key Structural Differences Applications/Properties References
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Chloride counterion instead of mandelate Intermediate in chiral synthesis
(R)-1-(Naphthalen-2-yl)ethanamine Naphthalen-2-yl substituent (positional isomer) Altered steric and electronic properties
1-(Naphthalen-1-yl)methanamine Shorter carbon chain (methanamine vs. ethanamine) Reduced steric bulk; lower molecular weight
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine Methylated amine group Modified solubility and bioavailability

Key Observations :

  • Counterion effects : The mandelate anion enhances solubility in polar solvents compared to hydrochloride salts, which are more hygroscopic .
  • Substituent position : Naphthalen-1-yl derivatives exhibit stronger π-π stacking interactions than naphthalen-2-yl analogues, influencing crystallinity .

Pharmacological Analogues

Table 2: Bioactive Derivatives with Naphthalen-1-yl Groups
Compound Name Pharmacological Activity Key Findings References
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 inhibition Moderate activity in viral protease assays
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Chiral recognition in crown ether systems High enantioselectivity in phase transport
(R)-1-Phenylethanamine (R-PEA) Model for enantioselective transport studies Lower transport efficiency vs. naphthyl analogues

Key Observations :

  • Enantioselectivity : (R)-1-(Naphthalen-1-yl)ethanamine derivatives show superior enantioselective transport compared to phenyl analogues (e.g., R-PEA) due to enhanced hydrophobic interactions .
  • Biological activity : The naphthalen-1-yl group in carboxamide derivatives improves binding to hydrophobic enzyme pockets, as seen in SARS-CoV-2 inhibitor studies .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property (R)-1-(Naphthalen-1-yl)ethanamine (R)-mandelate (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
Molecular Weight (g/mol) ~343.4 (estimated) 217.7 (C₁₂H₁₄ClN) 199.3 (C₁₃H₁₅N)
Solubility Moderate in ethanol, low in water High in polar aprotic solvents High in dichloromethane
Storage Conditions Room temperature (stable) 0–6°C (hygroscopic) Room temperature (stable)
Melting Point Not reported Not reported Not reported

Key Observations :

  • Stability : Mandelate salts are less hygroscopic than hydrochlorides, simplifying storage .
  • Solubility : Methylation of the amine group (as in N-methyl derivatives) increases lipophilicity, favoring organic solvents .

Biological Activity

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a derivative of naphthylamine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight171.24 g/mol
Molecular FormulaC₁₂H₁₃N
CAS Number3886-70-2
Boiling PointNot specified
Density1.067 g/mL at 20 °C

The biological activity of (R)-1-(naphthalen-1-yl)ethanamine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • MAO Inhibition : Studies have demonstrated that derivatives of naphthylamines can effectively inhibit MAO-A and MAO-B enzymes. For instance, compounds structurally similar to (R)-1-(naphthalen-1-yl)ethanamine have shown IC50 values significantly lower than standard inhibitors like iproniazid, suggesting potent inhibitory effects on these enzymes .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to protecting neurons from oxidative stress and apoptosis .
  • Antidepressant Activity : Due to its MAO-inhibitory effects, this compound has been explored for potential antidepressant properties. Animal models have indicated enhanced serotonergic activity correlating with improved depressive symptoms .

Case Studies

Several studies have focused on the biological implications of (R)-1-(naphthalen-1-yl)ethanamine:

  • Study 1 : A study published in MDPI explored various naphthalene derivatives and their MAO inhibitory activities. The findings indicated that modifications on the naphthalene ring significantly affected the inhibitory potency against MAO enzymes .
  • Study 2 : Research conducted on animal models demonstrated that administration of (R)-1-(naphthalen-1-yl)ethanamine resulted in increased levels of serotonin and norepinephrine, leading to observable improvements in mood-related behaviors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via chiral resolution or asymmetric catalysis. For example, (R)-1-(naphthalen-1-yl)ethanamine can be derived from (R)-phenylglycinal through sequential reactions, including amination and salt formation with sulfuric acid in methanol under ice-cold conditions . Enantiomeric purity is maintained using chiral catalysts (e.g., nickel in methanol/water) and controlled hydrogenation parameters (temperature, pressure) . Analytical techniques like chiral HPLC or polarimetry are critical for verifying purity .

Q. How can researchers characterize the physical and chemical properties of this compound to ensure reproducibility?

  • Methodological Answer : Key properties include melting point, optical rotation, and solubility in solvents like methanol or THF. For instance, (R)-1-(naphthalen-1-yl)ethanamine is a light-sensitive liquid (boiling point: ~250°C) requiring storage under inert gas . Stability tests under varying pH (e.g., pH 3–4) and temperature (10–50°C) are recommended to assess degradation . Spectroscopic methods (NMR, IR) and X-ray crystallography (for salt forms) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : The amine component is acutely toxic (oral LD₅₀: ~300 mg/kg) and corrosive to skin/eyes. Labs must use fume hoods, nitrile gloves, and safety goggles. Spill management involves neutralization with dilute acetic acid and adsorption with inert materials (e.g., vermiculite) . Storage requires airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this chiral compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and enantioselectivity in asymmetric reactions. For example, reaction path search algorithms identify optimal conditions (solvent, catalyst loading) to minimize byproducts . Machine learning models trained on experimental datasets (e.g., yield vs. temperature) can accelerate parameter optimization .

Q. What strategies resolve contradictions in reported synthetic yields or enantioselectivity data?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent catalytic conditions. Researchers should:

  • Replicate procedures using standardized reagents (e.g., ≥99% purity (R)-phenylglycinal) .
  • Conduct kinetic studies to identify rate-limiting steps (e.g., amination vs. salt formation) .
  • Use statistical tools (e.g., Design of Experiments) to isolate variables like solvent polarity or temperature gradients .

Q. How does the compound’s stability under varying experimental conditions (e.g., pH, light) impact its application in catalysis or medicinal chemistry?

  • Methodological Answer : Stability assays reveal degradation pathways. For example:

  • Acidic conditions (pH < 3) may protonate the amine, altering reactivity in catalytic cycles .
  • UV-Vis spectroscopy tracks photodegradation in solutions exposed to light, guiding storage protocols .
  • Accelerated aging tests (40–60°C) predict shelf life for pharmaceutical intermediates .

Q. What advanced techniques validate enantiomeric excess (ee) in complex reaction mixtures?

  • Methodological Answer : Beyond chiral HPLC, nuclear Overhauser effect (NOE) NMR or X-ray diffraction of diastereomeric salts (e.g., tartrate derivatives) provides unambiguous stereochemical confirmation . Mass spectrometry with chiral shift reagents (e.g., (+)-camphorsulfonic acid) enhances detection limits for trace impurities .

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